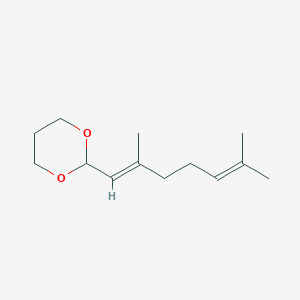
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamide derivatives and has been found to exhibit a range of biological activities.
Scientific Research Applications
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has also been proposed that the anti-inflammatory and analgesic properties of this compound are due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory properties, this compound has been found to possess antioxidant activity, which may contribute to its therapeutic potential. Furthermore, it has been reported to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide in lab experiments include its potent cytotoxic activity against cancer cells and its ability to inhibit inflammation. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. One potential area of study is the development of more efficient synthesis methods for this compound to increase its yield and reduce its cost. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of more water-soluble derivatives of this compound may help overcome its limitations in lab experiments.
Synthesis Methods
The synthesis of 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide involves the reaction of 4-methoxybenzoyl chloride, 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid, and hydroxylamine-O-sulfonic acid in the presence of triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting solid is filtered and washed with water to obtain the desired product.
properties
IUPAC Name |
5-(4-methoxyphenyl)-N-(5-methyl-2-phenylpyrazol-3-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14-12-20(25(23-14)16-6-4-3-5-7-16)22-21(26)18-13-19(28-24-18)15-8-10-17(27-2)11-9-15/h3-13H,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOLLXKIHHIMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-YL)-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5851342.png)


![1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine](/img/structure/B5851366.png)



![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)
![N-[2-(3-methylbutyl)-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl]acetamide](/img/structure/B5851410.png)
